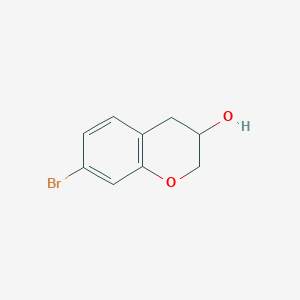

7-Bromochroman-3-OL

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrO2 |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

7-bromo-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C9H9BrO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8,11H,3,5H2 |

InChI Key |

KVTIUBQAHQFWQF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

7-Bromochroman-3-OL chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromochroman-3-ol is a heterocyclic organic compound belonging to the chromanol family. Its structure, featuring a chroman core substituted with a bromine atom and a hydroxyl group, makes it a molecule of significant interest in medicinal chemistry and drug discovery. The presence of the bromine atom and the hydroxyl group at specific positions offers potential for diverse chemical modifications and biological activities. This technical guide provides a detailed overview of the chemical properties, structure, and potential applications of this compound, with a focus on experimental data and methodologies relevant to researchers in the field.

Chemical Properties and Structure

This compound is characterized by the molecular formula C₉H₉BrO₂ and a formula weight of 229.07 g/mol .[1] Its chemical structure consists of a dihydropyran ring fused to a benzene ring, with a bromine atom attached to the 7th position of the aromatic ring and a hydroxyl group at the 3rd position of the dihydropyran ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1060814-29-0 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Formula Weight | 229.07 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| IUPAC Name | This compound | |

| SMILES | C1C(C2=CC(=C(C=C2)Br)O1)O |

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of organic molecules. While specific experimental spectra for this compound are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar chroman structures and the known effects of substituents.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydropyran ring, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The protons at C2, C3, and C4 of the chroman ring will show complex splitting patterns due to their diastereotopic nature and coupling with each other. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift may vary with concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the bromine and oxygen substituents. The carbons of the dihydropyran ring (C2, C3, and C4) will appear in the aliphatic region of the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to distinguish between CH, CH₂, and CH₃ groups, although there are no methyl groups in this structure.[2]

Experimental Protocols

Synthesis of Substituted Chroman-3-ols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general approach for the synthesis of substituted chroman-3-ols involves the reduction of the corresponding chroman-3-one. A plausible synthetic route is outlined below.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

General Experimental Protocol:

-

Reduction of 7-Bromochroman-3-one: To a solution of 7-bromochroman-3-one in a suitable solvent such as methanol or ethanol, a reducing agent like sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). The reduction of the carbonyl group in chroman-4-ones to the corresponding chroman-4-ols has been reported to proceed with high diastereoselectivity.[3][4][5]

-

Work-up: Upon completion of the reaction, the reaction mixture is typically quenched by the slow addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of this compound, the chroman scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds. Halogenated organic compounds, particularly those of marine origin, have also been shown to possess a variety of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[6][7][8][9][10]

Derivatives of the closely related chroman-4-one have been investigated as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases.[4][5] This suggests that this compound and its derivatives could be valuable starting points for the development of novel therapeutic agents. Further research is needed to explore the specific biological targets and signaling pathways modulated by this compound.

Logical Relationship of Chroman Derivatives in Drug Discovery

Caption: Potential drug discovery pathways originating from the chroman scaffold.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety data for related brominated aromatic compounds and chroman derivatives, it is prudent to handle this compound with care in a well-ventilated laboratory fume hood.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.[1]

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structure possesses features that are often associated with significant biological activity. This technical guide has summarized the currently available information and provided a framework for future research. Further experimental investigation is required to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its biological potential. The data presented herein serves as a valuable resource for researchers and scientists interested in the exploration of novel chroman derivatives for applications in drug discovery and development.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. forskning.ruc.dk [forskning.ruc.dk]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]

- 9. biological-activity-of-recently-discovered-halogenated-marine-natural-products - Ask this paper | Bohrium [bohrium.com]

- 10. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 7-Bromochroman-3-ol: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Bromochroman-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known information with established principles of organic chemistry and data from analogous structures to offer a thorough profile.

Core Compound Information

This compound is a brominated derivative of the chroman-3-ol scaffold. The presence of the bromine atom and the hydroxyl group on the chroman ring system suggests potential for a range of chemical transformations and biological activities.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1060814-29-0 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Physical State | Solid (Predicted) | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water (Predicted). | N/A |

Synthetic Protocol: Reduction of 7-Bromochroman-4-one

The most common and efficient method for the synthesis of chroman-3-ols is the reduction of the corresponding chroman-4-one. Sodium borohydride (NaBH₄) in an alcoholic solvent is a widely used and effective reagent for this transformation, offering high yields and selectivity.[2][3]

Experimental Workflow

References

7-Bromochroman-3-OL CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This section provides the fundamental chemical identifiers for 7-Bromochroman-3-OL.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1060814-29-0 |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

Hypothetical Experimental Protocols

The following protocols are representative examples of methodologies that could be adapted for the synthesis and biological evaluation of this compound, based on procedures for similar chromanol derivatives.

Illustrative Synthesis of a Chromanol Derivative

Objective: To provide a general synthetic route for a brominated chromanol derivative.

Materials:

-

Substituted bromophenol

-

Acrolein

-

Lewis Acid Catalyst (e.g., BF₃·OEt₂)

-

Anhydrous Dichloromethane (DCM)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Cyclization: To a solution of a substituted bromophenol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a Lewis acid catalyst (1.1 eq). Add acrolein (1.2 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quenching: Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NaHCO₃.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification of Chromanone Intermediate: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (e.g., 10-30% EtOAc in hexane) to yield the corresponding 7-bromochroman-4-one.

-

Reduction: Dissolve the 7-bromochroman-4-one (1.0 eq) in MeOH at 0 °C. Add NaBH₄ (1.5 eq) portion-wise. Stir the reaction for 2-4 hours at room temperature.

-

Work-up: Quench the reaction by the slow addition of water. Remove the MeOH under reduced pressure.

-

Final Extraction and Purification: Extract the aqueous residue with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Concentrate the solution and purify the crude product by silica gel column chromatography to yield the final this compound.

Example: In Vitro Antioxidant Activity Assay (DPPH)

Objective: To assess the free radical scavenging activity of a chromanol derivative.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to obtain a range of concentrations.

-

DPPH Solution: Prepare a fresh solution of DPPH in methanol.

-

Assay: In a 96-well plate, add 100 µL of each sample dilution. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Illustrative Signaling Pathway and Workflow Diagrams

The following diagrams are hypothetical representations of a potential mechanism of action and an experimental workflow for a chromanol derivative, based on the known biological activities of this class of compounds.

Caption: Hypothetical antioxidant and anti-inflammatory signaling pathway.

Caption: Example workflow for evaluating the biological properties of a compound.

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Bromochroman-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and first synthesis of 7-Bromochroman-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the plausible synthetic pathway, experimental protocols, and characterization data, presented in a clear and structured format to facilitate understanding and replication by researchers in the field.

Introduction

This compound is a brominated derivative of the chroman-3-ol scaffold. Chromanols are a class of bicyclic heterocyclic compounds that form the core structure of various biologically active molecules, including vitamin E (tocopherols and tocotrienols) and certain flavonoids. The introduction of a bromine atom at the 7-position of the chroman ring can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents. While a singular "discovery" event for this specific molecule is not prominently documented, its synthesis logically follows from established methodologies for chroman-4-one preparation and subsequent reduction.

Synthetic Pathway

The most probable and widely applicable synthetic route to this compound involves a two-step process. The first step is the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid to yield 7-bromochroman-4-one. The subsequent step involves the reduction of the ketone functionality to the corresponding secondary alcohol, this compound.

A logical diagram of the synthetic workflow is presented below:

Caption: Synthetic pathway of this compound.

Experimental Protocols

Synthesis of 3-(3-bromophenoxy)propanoic acid

A detailed experimental protocol for the synthesis of 3-(3-bromophenoxy)propanoic acid, the precursor to 7-bromochroman-4-one, is outlined below. This procedure is based on the reaction of 3-bromophenol with β-propiolactone.

Materials:

-

3-bromophenol

-

β-propiolactone

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a well-ventilated fume hood, dissolve 3-bromophenol in an aqueous solution of sodium hydroxide.

-

Cool the reaction mixture in an ice bath.

-

Slowly add β-propiolactone to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure 3-(3-bromophenoxy)propanoic acid.

Synthesis of 7-bromochroman-4-one

The cyclization of 3-(3-bromophenoxy)propanoic acid to 7-bromochroman-4-one can be achieved using a strong acid catalyst. A general procedure using acid-activated montmorillonite K-10 is described below.

Materials:

-

3-(3-bromophenoxy)propanoic acid

-

Acid-activated montmorillonite K-10

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

To a round-bottom flask, add 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and freshly prepared acid-activated montmorillonite K-10 (300% by weight).

-

Add toluene (2 mL) and heat the mixture to reflux under an inert atmosphere for 30-45 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add dichloromethane (10-15 mL).

-

Filter the montmorillonite K-10 and wash it twice with dichloromethane.

-

Concentrate the organic filtrate under reduced pressure.

-

Extract the crude product with hexane (10-15 mL) to afford pure 7-bromochroman-4-one.

Synthesis of this compound

The final step is the reduction of the ketone group of 7-bromochroman-4-one to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄).

Materials:

-

7-bromochroman-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 7-bromochroman-4-one in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the solution in small portions with stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 1060814-29-0 |

Spectroscopic Data (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.00 (m, 3H, Ar-H): Aromatic protons on the benzene ring.

-

δ 4.30-4.10 (m, 2H, -OCH₂-): Methylene protons of the dihydropyran ring adjacent to the oxygen atom.

-

δ 4.00-3.80 (m, 1H, -CH(OH)-): Methine proton attached to the hydroxyl-bearing carbon.

-

δ 3.00-2.80 (m, 2H, Ar-CH₂-): Methylene protons of the dihydropyran ring adjacent to the aromatic ring.

-

δ 2.00-1.80 (br s, 1H, -OH): Hydroxyl proton.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 155-150 (C): Quaternary aromatic carbon attached to oxygen.

-

δ 130-120 (CH): Aromatic methine carbons.

-

δ 120-115 (C-Br): Aromatic carbon attached to bromine.

-

δ 70-65 (-CH(OH)-): Methine carbon bearing the hydroxyl group.

-

δ 65-60 (-OCH₂-): Methylene carbon adjacent to the oxygen atom.

-

δ 30-25 (Ar-CH₂-): Methylene carbon adjacent to the aromatic ring.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The described synthetic route is robust and relies on well-established chemical transformations. The provided experimental protocols offer a starting point for researchers to produce this valuable compound for further investigation in medicinal chemistry and drug discovery programs. It is imperative for researchers to conduct their own thorough characterization to confirm the identity and purity of the synthesized compound.

Potential Biological Activities of 7-Bromochroman-3-OL Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 7-Bromochroman-3-OL derivatives is limited in publicly available literature. This guide therefore extrapolates potential activities based on robust evidence from structurally related brominated chroman analogs, particularly chroman-4-ones and chroman-4-ols. The information presented herein is intended to guide future research and drug discovery efforts.

Introduction

The chroman scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. Substitution on the chroman ring system, particularly with halogens like bromine, has been shown to significantly modulate biological activity. This technical guide explores the potential biological activities of this compound derivatives by examining the established activities of closely related analogs. The primary focus will be on their potential as Sirtuin 2 (SIRT2) inhibitors, along with possible anticancer and antioxidant properties. Detailed experimental protocols for evaluating these activities and visualizations of key pathways are provided to facilitate further investigation.

Potential Biological Activities

Sirtuin 2 (SIRT2) Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and metabolism. SIRT2, in particular, has emerged as a promising therapeutic target for neurodegenerative diseases and cancer. Research has demonstrated that brominated chroman-4-one derivatives are potent and selective inhibitors of SIRT2.

A study on substituted chroman-4-one derivatives identified 6,8-dibromo-2-pentylchroman-4-one as a highly potent SIRT2 inhibitor with an IC50 of 1.5 μM.[1][2] The presence of bromo substituents at the 6 and 8 positions was found to be favorable for activity. Furthermore, the reduction of the 4-keto group to a hydroxyl group, as seen in 8-bromo-6-chloro-2-pentylchroman-4-ol , maintains this inhibitory potential. Given the structural similarity, it is highly probable that this compound derivatives will also exhibit inhibitory activity against SIRT2. The hydroxyl group at the 3-position and the bromo substituent at the 7-position could offer unique interactions with the enzyme's active site.

Quantitative Data on SIRT2 Inhibition by Brominated Chroman Analogs

| Compound | Target | IC50 (μM) | Selectivity |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | High selectivity over SIRT1 and SIRT3 |

| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 1.5 | Potent inhibitor |

Anticancer Activity

The incorporation of a bromine atom into a molecular structure is a known strategy in drug design to enhance anticancer activity. Brominated compounds have shown efficacy against various cancer cell lines. While direct evidence for this compound is unavailable, related brominated coumarins and other heterocyclic systems have demonstrated notable anticancer effects. For instance, novel 3-bromo-4-methyl-7-methoxy-8-amino substituted coumarins have shown in vitro antitumor activity on Ehrlich ascites carcinoma.

The potential anticancer mechanism of this compound derivatives could involve various pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related enzymes like telomerase or topoisomerase. The SIRT2 inhibitory activity discussed above is also directly linked to anticancer effects, as SIRT2 is involved in cell cycle regulation, and its inhibition can lead to tumor growth inhibition.

Antioxidant Activity

The chroman ring is the core structure of Vitamin E (α-tocopherol), one of the most potent natural antioxidants. The phenolic hydroxyl group is key to this activity. While this compound is not a phenol, the overall electron-rich nature of the chroman system suggests a potential for antioxidant activity. The bromine substituent can influence the electronic properties of the ring and potentially modulate its ability to scavenge free radicals. Studies on hydroxycoumarin derivatives have shown that they can inhibit lipid peroxidation and scavenge reactive oxygen species (ROS).

Experimental Protocols

SIRT2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD+

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

-

Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known SIRT2 inhibitor) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding the SIRT2 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.

-

Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the generation of the fluorescent signal.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Anticancer Activity Screening (MTT Assay)

This is a common colorimetric assay to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Spectrophotometric plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Test compounds (this compound derivatives) dissolved in methanol or DMSO

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Spectrophotometric plate reader

Procedure:

-

Add various concentrations of the test compounds to the wells of the microplate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a decrease in absorbance.

-

Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

A Technical Guide to the Spectroscopic Profile of 7-Bromochroman-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 7-Bromochroman-3-ol. In the absence of publicly available experimental spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from analogous structures and spectroscopic theory and serve as a reference for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | d (J ≈ 2.0 Hz) | 1H | H-6 (Aromatic) |

| ~7.20 | dd (J ≈ 8.5, 2.0 Hz) | 1H | H-8 (Aromatic) |

| ~6.80 | d (J ≈ 8.5 Hz) | 1H | H-5 (Aromatic) |

| ~4.30 | m | 1H | H-3 (CH-OH) |

| ~4.20 | dd (J ≈ 11.0, 4.0 Hz) | 1H | H-4 (OCH₂) |

| ~4.00 | dd (J ≈ 11.0, 6.0 Hz) | 1H | H-4 (OCH₂) |

| ~3.00 | m | 1H | H-2 (CH₂) |

| ~2.80 | m | 1H | H-2 (CH₂) |

| ~2.00 | br s | 1H | -OH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C-8a (Ar-O) |

| ~132 | C-6 (Ar-CH) |

| ~130 | C-8 (Ar-CH) |

| ~122 | C-4a (Ar-C) |

| ~118 | C-5 (Ar-CH) |

| ~116 | C-7 (Ar-C-Br) |

| ~68 | C-4 (OCH₂) |

| ~65 | C-3 (CH-OH) |

| ~30 | C-2 (CH₂) |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretches |

| 1260-1050 | Strong | C-O stretch (alcohol, ether) |

| ~1050 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 228/230 | High | Molecular Ion [M]⁺ (presence of Br isotopes) |

| 210/212 | Medium | [M - H₂O]⁺ |

| 185/187 | Medium | [M - C₂H₅O]⁺ (cleavage of the heterocyclic ring) |

| 171/173 | High | [M - C₃H₆O]⁺ (loss of propanol side chain) |

| 107 | Medium | [C₇H₇O]⁺ |

| 91 | High | Tropylium ion [C₇H₇]⁺ |

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound such as this compound.

Navigating the Physicochemical Landscape of 7-Bromochroman-3-OL: A Technical Overview

For researchers, scientists, and professionals in drug development, understanding the fundamental physicochemical properties of a molecule is paramount to its successful application. This technical guide addresses the solubility and stability of 7-Bromochroman-3-OL, a brominated chromanol of interest in synthetic and medicinal chemistry. Due to a scarcity of publicly available quantitative data for this specific molecule, this paper will provide a qualitative assessment based on the known behavior of structurally similar compounds and general chemical principles. Recommendations for experimental determination of these crucial parameters are also provided.

Predicted Solubility Profile

General Solubility Predictions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group is expected to form hydrogen bonds with these solvents, facilitating dissolution. Therefore, this compound is predicted to be soluble in lower alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can engage in dipole-dipole interactions and may also accept hydrogen bonds from the hydroxyl group of the solute. Good solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The bulky and polar nature of the molecule, along with the bromine and hydroxyl substituents, will likely limit its solubility in non-polar, hydrocarbon-based solvents.

-

Aqueous Solubility: The presence of the large, hydrophobic bromochromane scaffold suggests that the aqueous solubility of this compound will be low. The hydroxyl group will contribute to some water solubility, but the overall character of the molecule is hydrophobic.

Anticipated Stability Considerations

The stability of this compound is a critical factor for its synthesis, purification, storage, and biological testing. Potential degradation pathways can be hypothesized based on its functional groups.

Key Stability Factors:

-

pH: The chroman ring system can be sensitive to strongly acidic or basic conditions, which could potentially lead to ring-opening or other rearrangements. The stability of the molecule should be evaluated across a range of pH values.

-

Oxidation: The secondary alcohol at the 3-position is susceptible to oxidation to the corresponding ketone, 7-bromochroman-3-one. Exposure to oxidizing agents or atmospheric oxygen over time could lead to this degradation.

-

Light: Many aromatic and heterocyclic compounds exhibit photosensitivity. Exposure to UV or high-intensity visible light could potentially lead to degradation. It is advisable to store the compound in amber vials or protected from light.

-

Temperature: As with most organic molecules, elevated temperatures can accelerate degradation processes. Thermogravimetric analysis (TGA) would be beneficial to determine its thermal decomposition profile.

Recommended Experimental Protocols

To establish a definitive understanding of the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination Workflow

A standardized workflow for determining the thermodynamic solubility of the compound in various solvents is crucial.

Caption: Workflow for thermodynamic solubility determination.

Forced Degradation Study Workflow

To investigate the stability of this compound, a forced degradation study under various stress conditions is recommended. This will help to identify potential degradation products and pathways.

Caption: Workflow for a forced degradation study.

Conclusion

While direct, quantitative data on the solubility and stability of this compound is currently lacking in the public domain, its chemical structure allows for informed predictions. It is anticipated to be soluble in polar organic solvents and have limited aqueous solubility. Its stability may be compromised by extremes in pH, oxidizing conditions, and light exposure. For any research or development program utilizing this compound, it is imperative to experimentally determine these properties. The workflows provided in this guide offer a robust starting point for these critical investigations. The resulting data will be invaluable for formulation development, analytical method design, and ensuring the overall quality and reliability of future scientific studies involving this compound.

Methodological & Application

Application Notes and Protocols for 7-Bromochroman-3-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-Bromochroman-3-ol, a valuable heterocyclic building block. The chroman scaffold is a privileged structure in medicinal chemistry, and the presence of both a bromine atom and a secondary alcohol offers multiple points for molecular diversification, making it a key intermediate in the synthesis of novel bioactive molecules.

Overview of this compound

This compound possesses a versatile bifunctional structure. The secondary alcohol at the 3-position can undergo a variety of transformations, including oxidation, esterification, and nucleophilic substitution, allowing for the introduction of diverse functional groups. The bromine atom on the aromatic ring is amenable to various cross-coupling reactions, providing a handle for constructing complex molecular architectures.

Chemical Structure:

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 1060814-29-0[1] |

| Molecular Formula | C₉H₉BrO₂[1] |

| Molecular Weight | 229.07 g/mol [1] |

| Purity | Typically ≥98%[1] |

Synthetic Applications and Protocols

The strategic placement of the hydroxyl and bromo functionalities makes this compound a valuable starting material for the synthesis of a wide range of derivatives. Below are detailed protocols for key transformations.

Synthesis of this compound

The most common route to this compound is the reduction of its corresponding ketone, 7-Bromochroman-3-one.

dot

Caption: Synthesis of this compound.

Experimental Protocol: Reduction of 7-Bromochroman-4-one

This protocol is based on the reduction of a similar chroman-4-one derivative.[2][3]

-

Reaction Setup: To a solution of 7-Bromochroman-4-one (1.0 eq) in methanol (MeOH, 0.1 M) at 0 °C under a nitrogen atmosphere, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Expected Yield: Based on analogous reactions, yields are typically high, in the range of 90-98%.[2][3]

Oxidation to 7-Bromochroman-3-one

The secondary alcohol of this compound can be oxidized back to the ketone, which is a useful intermediate for further derivatization at the C2 or C4 positions.

Caption: Esterification of this compound.

Experimental Protocol: Acylation with an Acyl Chloride

This protocol is based on general esterification procedures for secondary alcohols. [4][5]

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C. Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq), followed by the dropwise addition of the desired acyl chloride (1.2 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography (eluent: ethyl acetate/hexane gradient).

Quantitative Data for Esterification (Representative)

| Acylating Agent | Catalyst | Typical Yield (%) | Reference |

| Acetic Anhydride | Pyridine | 70-95 | [4] |

| Benzoyl Chloride | Pyridine/DMAP | 72-98 | [4] |

Characterization Data (Predicted)

The following are predicted ¹H and ¹³C NMR chemical shifts for this compound and its derivatives, based on data for analogous chroman structures. [2][6] Table of Predicted NMR Data

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| This compound | 7.2-6.8 (aromatic), 4.5-4.2 (CH-O), 4.0-3.8 (CH-OH), 3.0-2.8 (CH₂) | 155-150 (C-O-Ar), 130-115 (aromatic C), 115-110 (C-Br), 70-65 (CH-O), 65-60 (CH-OH), 30-25 (CH₂) |

| 7-Bromochroman-3-one | 7.8-7.0 (aromatic), 4.6-4.3 (CH₂-O), 3.6 (s, CH₂) | 205-200 (C=O), 160-155 (C-O-Ar), 135-120 (aromatic C), 118-115 (C-Br), 75-70 (CH₂-O), 45-40 (CH₂) |

| 7-Bromo-3-chromanyl acetate | 7.3-6.9 (aromatic), 5.2-5.0 (CH-OAc), 4.4-4.1 (CH₂-O), 2.1 (s, CH₃) | 170 (C=O), 154-150 (C-O-Ar), 130-115 (aromatic C), 115-110 (C-Br), 70-65 (CH-O), 70-65 (CH-OAc), 30-25 (CH₂), 21 (CH₃) |

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its dual reactivity allows for the systematic exploration of chemical space around the chroman core, enabling the generation of diverse libraries of compounds for biological screening. The protocols provided herein offer a starting point for the efficient utilization of this important building block in the synthesis of novel and potentially bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]

- 6. mdpi.com [mdpi.com]

7-Bromochroman-3-ol: A Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Application Notes

7-Bromochroman-3-ol is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid chroman scaffold, coupled with the presence of a bromine atom and a hydroxyl group, provides multiple points for chemical modification, allowing for the exploration of diverse chemical spaces and the development of novel therapeutic agents.

The bromine atom at the 7-position is particularly useful as it allows for the introduction of various aryl, heteroaryl, or alkyl groups through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the synthesis of libraries of compounds with diverse substitutions, which is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.

The secondary alcohol at the 3-position offers another site for derivatization. It can be oxidized to the corresponding chromanone, or undergo etherification, esterification, or Mitsunobu reactions to introduce a wide range of functional groups. The stereochemistry of the hydroxyl group can also be controlled or modified, which is often critical for biological activity.

Derivatives of the chroman scaffold have been investigated for a range of therapeutic applications, including as neuroprotective agents, anticancer agents, and kinase inhibitors. The inherent structural features of the chroman ring system can impart favorable pharmacokinetic properties to drug candidates.

Experimental Protocols

While specific detailed protocols for the direct use of this compound are not widely published in peer-reviewed literature, the following sections provide generalized and adaptable experimental protocols for key transformations that are central to its application as a drug discovery intermediate. These protocols are based on standard and well-established synthetic methodologies for similar substrates.

Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to introduce a new carbon-carbon bond at the 7-position.

Experimental Workflow:

Caption: Workflow for Suzuki-Miyaura cross-coupling of this compound.

Materials:

| Reagent/Material | Typical Quantity (for 1 mmol scale) |

| This compound | 229 mg (1.0 mmol) |

| Arylboronic Acid | 1.2 - 1.5 mmol |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 - 0.1 mmol |

| Base (e.g., K₂CO₃ or Cs₂CO₃) | 2.0 - 3.0 mmol |

| Solvent (e.g., 1,4-Dioxane/Water, 4:1) | 5 - 10 mL |

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mitsunobu Reaction of this compound

This protocol outlines a general procedure for the Mitsunobu reaction to introduce an ester or other functional groups at the 3-position of the chroman ring with inversion of stereochemistry.

Experimental Workflow:

Caption: Workflow for the Mitsunobu reaction of this compound.

Materials:

| Reagent/Material | Typical Quantity (for 1 mmol scale) |

| This compound | 229 mg (1.0 mmol) |

| Triphenylphosphine (PPh₃) | 393 mg (1.5 mmol) |

| Nucleophile (e.g., Carboxylic Acid) | 1.2 - 1.5 mmol |

| DIAD or DEAD | 0.30 mL (1.5 mmol) |

| Anhydrous Solvent (e.g., THF) | 5 - 10 mL |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, triphenylphosphine, and the nucleophile in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography on silica gel to isolate the desired product and remove triphenylphosphine oxide and the hydrazine byproduct.

Potential Signaling Pathways for Chroman Derivatives

Derivatives of the chroman scaffold have been implicated in various signaling pathways relevant to different diseases. The specific pathway targeted depends on the nature of the substituents introduced onto the this compound core.

Caption: Potential signaling pathways targeted by this compound derivatives.

Disclaimer: The experimental protocols provided are generalized and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals. The signaling pathways depicted are illustrative of potential targets for chroman-based compounds and are not specific to derivatives of this compound for which biological data is not publicly available.

Application Notes and Protocols for Reactions Involving 7-Bromochroman-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and key reaction mechanisms involving 7-bromochroman-3-ol, a versatile intermediate in medicinal chemistry and drug development. The protocols detailed below offer step-by-step guidance for the preparation and subsequent functionalization of this valuable scaffold.

Introduction

This compound is a heterocyclic compound of significant interest in the synthesis of biologically active molecules. The chroman scaffold is a core structure in a variety of natural products and synthetic compounds exhibiting a wide range of pharmacological activities. The presence of a bromine atom at the 7-position provides a handle for further synthetic modifications, such as cross-coupling reactions, while the hydroxyl group at the 3-position allows for a variety of functional group interconversions. These notes will detail the synthesis of this compound and explore its utility in key organic transformations including the Mitsunobu reaction, azide substitution, and oxidation.

Synthesis of this compound

The most direct route to this compound is through the reduction of its corresponding ketone, 7-bromochroman-3-one. This precursor can be synthesized from commercially available starting materials.

Protocol 1: Synthesis of 7-Bromochroman-3-one

A plausible synthetic route to 7-bromochroman-3-one involves the intramolecular cyclization of a suitably substituted phenoxypropanoic acid.

Experimental Protocol:

-

Preparation of 3-(3-bromophenoxy)propanoic acid: To a solution of 3-bromophenol (1 eq.) in a suitable solvent such as acetone, add potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes. Add ethyl 3-bromopropanoate (1.1 eq.) and reflux the mixture for 12 hours. After cooling, filter the solid and concentrate the filtrate. Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide to yield 3-(3-bromophenoxy)propanoic acid.

-

Intramolecular Friedel-Crafts Cyclization: Add the dried 3-(3-bromophenoxy)propanoic acid (1 eq.) to polyphosphoric acid (PPA) at 100 °C with vigorous stirring. Heat the mixture for 30-60 minutes. Cool the reaction mixture and pour it onto crushed ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford 7-bromochroman-4-one.

-

α-Hydroxylation and Rearrangement (alternative to direct synthesis of 3-one): While a direct synthesis of 7-bromochroman-3-one is less commonly reported, a multi-step approach from 7-bromochroman-4-one can be envisioned, for instance, via α-bromination followed by hydrolysis and rearrangement, or through other modern synthetic methods. However, for the purpose of these notes, we will assume the availability of 7-bromochroman-3-one through established, albeit potentially multi-step, synthetic routes.

Protocol 2: Reduction of 7-Bromochroman-3-one to this compound

The reduction of the ketone functionality in 7-bromochroman-3-one to the corresponding secondary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[1][2][3]

Experimental Protocol:

-

Dissolve 7-bromochroman-3-one (1.0 eq.) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Table 1: Quantitative Data for the Reduction of 7-Bromochroman-3-one

| Parameter | Value |

| Reactants | 7-Bromochroman-3-one, Sodium Borohydride |

| Solvent | Methanol or Ethanol |

| Reaction Time | 1-2 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 85-95% |

Key Reactions of this compound

The hydroxyl group of this compound is a key functional handle for a variety of transformations, allowing for the introduction of diverse functionalities.

Mitsunobu Reaction: Inversion of Stereochemistry and Functional Group Interconversion

The Mitsunobu reaction allows for the conversion of the secondary alcohol in this compound to a variety of other functional groups, such as esters, ethers, and azides, with a characteristic inversion of stereochemistry at the C3 position.[4][5] This reaction is particularly valuable in the synthesis of chiral molecules.

Reaction Mechanism Workflow:

Caption: Mitsunobu Reaction Workflow.

Protocol 3: Mitsunobu Esterification of this compound

This protocol describes a typical esterification using benzoic acid as the nucleophile.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Table 2: Quantitative Data for the Mitsunobu Reaction of this compound

| Parameter | Value |

| Reactants | This compound, PPh₃, DEAD/DIAD, Nucleophile (e.g., Benzoic Acid) |

| Solvent | Anhydrous THF |

| Reaction Time | 12-24 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 60-85% |

Azide Substitution: A Gateway to Amines

The introduction of an azide group at the C3 position of the chroman ring is a valuable transformation as azides can be readily reduced to primary amines, which are key functional groups in many pharmaceuticals. This can be achieved via a Mitsunobu reaction with an azide source or by converting the alcohol to a good leaving group followed by Sₙ2 displacement.

Signaling Pathway for Azide Introduction:

Caption: Pathways to 3-Amino-7-bromochroman.

Protocol 4: Azide Substitution via Mitsunobu Reaction

This protocol utilizes diphenylphosphoryl azide (DPPA) as a safe and effective source of azide.

Experimental Protocol:

-

Follow the general procedure for the Mitsunobu reaction (Protocol 3), using diphenylphosphoryl azide (DPPA) (1.5 eq.) as the nucleophile in place of benzoic acid.

-

Exercise caution as azides can be energetic compounds.

Table 3: Quantitative Data for Azide Substitution (Mitsunobu)

| Parameter | Value |

| Reactants | This compound, PPh₃, DEAD/DIAD, DPPA |

| Solvent | Anhydrous THF |

| Reaction Time | 12-24 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 70-90% |

Oxidation to 7-Bromochroman-3-one

The oxidation of the secondary alcohol in this compound regenerates the corresponding ketone, 7-bromochroman-3-one. This transformation is useful for subsequent reactions that require the ketone functionality or for confirming the structure of the alcohol. Mild oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation are typically employed to avoid over-oxidation.[6][7][8][9]

Experimental Workflow for Oxidation:

Caption: Workflow for the Oxidation of this compound.

Protocol 5: Oxidation with Pyridinium Chlorochromate (PCC)

Experimental Protocol:

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and celite in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of this compound (1.0 eq.) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford 7-bromochroman-3-one.

Table 4: Quantitative Data for the Oxidation of this compound

| Parameter | Value |

| Reactants | This compound, Pyridinium Chlorochromate (PCC) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Time | 2-4 hours |

| Temperature | Room Temperature |

| Typical Yield | 80-90% |

Conclusion

This compound serves as a versatile building block in the synthesis of complex molecules for drug discovery and development. The protocols outlined in these application notes provide a foundation for the synthesis and manipulation of this important intermediate. The ability to introduce a variety of functional groups at the C3 position with control over stereochemistry, coupled with the potential for further modification at the bromine-bearing aromatic ring, makes this compound a highly valuable tool for medicinal chemists. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic goals.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Derivatization of the Hydroxyl Group in 7-Bromochroman-3-OL

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the secondary hydroxyl group in 7-Bromochroman-3-ol. The derivatization of this functional group is a critical step in modifying the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which is of significant interest in medicinal chemistry and drug development for structure-activity relationship (SAR) studies.

The following sections detail common and effective derivatization strategies, including esterification and etherification, providing specific protocols, reagent details, and expected outcomes based on analogous reactions in the chemical literature.

Overview of Derivatization Strategies

The secondary hydroxyl group at the C3 position of the this compound scaffold is amenable to a variety of chemical transformations. The two primary strategies discussed herein are:

-

Esterification: The conversion of the hydroxyl group to an ester functionality. This is typically achieved by reaction with an acyl chloride or a carboxylic acid under appropriate conditions. Esterification can be used to introduce a wide range of acyl groups, thereby modulating the molecule's properties.

-

Etherification: The transformation of the hydroxyl group into an ether. The Williamson ether synthesis is a classic and reliable method for this purpose, involving the deprotonation of the alcohol followed by reaction with an alkyl halide.

These derivatization approaches allow for the systematic exploration of the chemical space around the this compound core, enabling the fine-tuning of its biological activity and pharmacokinetic profile.

Experimental Protocols and Data

Esterification of this compound

Esterification of the C3-hydroxyl group can be readily achieved using acyl chlorides in the presence of a base to neutralize the HCl byproduct. Pyridine is a commonly used base and can also act as a nucleophilic catalyst.

Protocol 1: Acylation with Acetyl Chloride

This protocol describes the synthesis of 7-Bromo-3-acetoxychroman.

Experimental Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ester.

Quantitative Data Summary (based on analogous reactions):

| Derivative | Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| 7-Bromo-3-acetoxychroman | Acetyl chloride | Pyridine | DCM | 4-6 | 85-95 |

| 7-Bromo-3-benzoyoxychroman | Benzoyl chloride | Pyridine | DCM | 6-8 | 80-90 |

Etherification of this compound

The Williamson ether synthesis provides a robust method for the preparation of ethers from this compound. The protocol involves the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution with an alkyl halide.

Protocol 2: O-Alkylation with Methyl Iodide

This protocol describes the synthesis of 7-Bromo-3-methoxychroman.

Experimental Procedure:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ether.

Quantitative Data Summary (based on analogous reactions):

| Derivative | Alkylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| 7-Bromo-3-methoxychroman | Methyl iodide | NaH | THF | 12-16 | 70-85 |

| 7-Bromo-3-benzyloxochroman | Benzyl bromide | NaH | THF | 12-16 | 75-90 |

Visualized Workflows and Reaction Schemes

Diagram 1: General Derivatization Pathways for this compound

Caption: General reaction pathways for the derivatization of this compound.

Diagram 2: Experimental Workflow for Esterification

Caption: A typical experimental workflow for the esterification of this compound.

Diagram 3: Experimental Workflow for Williamson Ether Synthesis

Caption: A typical experimental workflow for the Williamson ether synthesis.

Conclusion

The protocols and data presented provide a solid foundation for the successful derivatization of the hydroxyl group in this compound. These methods are versatile and can be adapted for the introduction of a wide variety of functional groups, facilitating the synthesis of compound libraries for screening and SAR studies. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining high yields of pure products. Researchers are encouraged to adapt these protocols to their specific needs and to explore a diverse range of acylating and alkylating agents to fully investigate the chemical space around this promising scaffold.

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromochroman-3-OL

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 7-Bromochroman-3-ol with various boronic acids. This reaction is a powerful tool for the synthesis of 7-arylchroman-3-ol derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[1][2] It is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[3] The reaction of this compound with arylboronic acids provides access to a diverse range of 7-arylchroman-3-ol derivatives. These compounds are of significant interest in drug development due to the biological activities associated with the chroman scaffold, including potential applications as antifungal agents, anticancer therapeutics, and selective estrogen receptor degraders (SERDs).[4][5][6]

General Reaction Scheme:

Caption: General reaction scheme for the Suzuki coupling of this compound.

Reaction Parameters and Optimization

The success of the Suzuki coupling reaction with this compound is dependent on the careful selection of several key parameters. The following table summarizes common conditions that can be used as a starting point for optimization.

| Parameter | Reagents/Conditions | Typical Concentration/Amount | Notes |

| Substrate | This compound | 1.0 equivalent | The limiting reagent in the reaction. |

| Coupling Partner | Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the starting material. |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 1 - 5 mol% | Pd(PPh₃)₄ is a common choice. The catalyst should be handled under an inert atmosphere. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | 2.0 - 3.0 equivalents | The base is crucial for the transmetalation step. K₂CO₃ and K₃PO₄ are frequently used. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | Various ratios (e.g., 4:1) | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[1][7] |

| Temperature | 80 - 110 °C | - | The reaction is typically heated to ensure a reasonable reaction rate. |

| Atmosphere | Inert (Argon or Nitrogen) | - | Essential to prevent the degradation of the palladium catalyst. |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate [K₂CO₃])

-

Solvent (e.g., 1,4-Dioxane and Water)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle or oil bath

-

Standard workup and purification reagents (e.g., Ethyl acetate, Brine, Magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-arylchroman-3-ol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki coupling reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 7-arylchroman-3-ols via Suzuki coupling.

Caption: A typical experimental workflow for Suzuki coupling reactions.

Applications in Drug Discovery

The chroman-3-ol core is a privileged scaffold in medicinal chemistry. The introduction of various aryl groups at the 7-position via Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR). Derivatives of chroman have shown a wide array of biological activities. For instance, certain chromenol derivatives have been investigated as novel antifungal agents.[4] Additionally, the broader class of chroman derivatives has been explored for its potential in cancer therapy, with some compounds demonstrating cytotoxic effects against various cancer cell lines.[6] The synthesis of these compounds is a key step in the discovery of new therapeutic agents.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst | Ensure the catalyst is fresh and handled under an inert atmosphere. |

| Insufficient heating | Verify the reaction temperature. | |

| Ineffective base | Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). | |

| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the boronic acid, not a large excess. Ensure proper degassing. |

| Degradation of starting material | Ensure the reaction is run under an inert atmosphere. | |

| Difficult Purification | Close polarity of product and starting material | Optimize the solvent system for column chromatography. Consider derivatization if necessary. |

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromochroman-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and relevant data for the palladium-catalyzed Buchwald-Hartwig amination of 7-Bromochroman-3-ol. This reaction is a powerful tool for the synthesis of 7-aminochroman-3-ol derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The following protocols and data are based on established methodologies for the Buchwald-Hartwig amination of functionalized aryl bromides.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the synthesis of a broad range of arylamines from aryl halides and various amine coupling partners under relatively mild conditions.[1][3] For substrates containing sensitive functional groups, such as the hydroxyl group in this compound, careful optimization of the reaction conditions is crucial to achieve high yields and avoid side reactions. In some cases, protection of the hydroxyl group may be necessary to prevent its interference with the catalytic cycle.[4]

Reaction Scheme

Key Experimental Considerations

Several factors can influence the success of the Buchwald-Hartwig amination of this compound:

-

Catalyst System: The choice of palladium precursor and ligand is critical. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. A variety of phosphine-based ligands have been developed, with bulky, electron-rich ligands often providing the best results. For aryl bromides, ligands such as XPhos, RuPhos, and DavePhos are often effective.[2]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[2] The choice of base can be critical, especially with substrates bearing base-sensitive functional groups.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.

-

Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed.

-

Hydroxyl Group Protection: The free hydroxyl group in this compound can potentially interfere with the reaction by coordinating to the palladium center or reacting with the base. While some Buchwald-Hartwig reactions tolerate free hydroxyl groups, protection as a silyl ether (e.g., TBDMS) or other suitable protecting group may be necessary to achieve optimal yields.[4]

Experimental Protocols

Two representative protocols are provided below. Protocol A describes the direct amination without protection of the hydroxyl group, which may be successful with a carefully chosen catalyst system. Protocol B includes a protection step for the hydroxyl group, which is a more general approach to ensure high yields.